(Z)-3-(5-((1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
Description
(Z)-3-(5-((1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a structurally complex small molecule featuring a hybrid scaffold combining tetrahydroquinoline, thiazolidinone, and propanoic acid moieties. This compound belongs to the thiazolidinone class, which is known for diverse pharmacological activities, including antiviral, anti-inflammatory, and enzyme inhibitory properties .
Properties
IUPAC Name |
3-[(5Z)-5-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c1-2-19-8-3-4-13-10-12(5-6-14(13)19)11-15-17(23)20(18(24)25-15)9-7-16(21)22/h5-6,10-11H,2-4,7-9H2,1H3,(H,21,22)/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTDUEQZFLDNHY-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)C=C3C(=O)N(C(=S)S3)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCCC2=C1C=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(5-((1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves a multi-step process:
Formation of the Quinoline Moiety: The synthesis begins with the preparation of the 1-ethyl-1,2,3,4-tetrahydroquinoline intermediate. This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Thiazolidinone Ring Formation: The next step involves the formation of the thiazolidinone ring. This is typically achieved by reacting a thioamide with a haloketone under basic conditions.
Condensation Reaction: The final step is the condensation of the quinoline intermediate with the thiazolidinone derivative. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the (Z)-isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinoline moiety, converting it to its dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro or tetrahydro derivatives of the quinoline moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of (Z)-3-(5-((1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves multi-step organic reactions. The compound can be derived from the reaction of 1-ethyl-1,2,3,4-tetrahydroquinoline with various thiazolidinone derivatives. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to (Z)-3-(5-((1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid. For instance, thiazolidinone derivatives exhibit broad-spectrum antibacterial activity. The incorporation of the tetrahydroquinoline moiety enhances this activity by potentially interfering with bacterial metabolic pathways .
Anticancer Activity
The compound has shown promise in anticancer applications. Research indicates that derivatives containing similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds derived from thiazolidinones have been reported to inhibit cell proliferation in human colorectal cancer (HCT116) and breast cancer (MCF7) cell lines with IC50 values in the low micromolar range .
Mechanistic Insights
The mechanism of action for compounds like (Z)-3-(5-((1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid often involves the inhibition of key enzymes or pathways in cancer cells or bacteria. For instance, some studies suggest that thiazolidinone derivatives may act as inhibitors of specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism .
Case Studies
- Antimicrobial Study : A study evaluated a series of thiazolidinone derivatives for their antibacterial properties against Mycobacterium smegmatis. The most potent derivative showed an MIC value significantly lower than standard antibiotics like Ciprofloxacin .
- Anticancer Evaluation : A recent investigation into a related compound demonstrated effective inhibition of HCT116 and MCF7 cell lines with IC50 values ranging from 1.9 to 7.52 µg/mL. This study underscores the potential for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of (Z)-3-(5-((1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting the replication process and leading to cell death. The thiazolidinone ring can inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenase and matrix metalloproteinases. These interactions result in the compound’s antimicrobial, anti-inflammatory, and anticancer effects.
Comparison with Similar Compounds
Piroxicam-Based Thiazolidinones (HIV Integrase Inhibitors)
highlights piroxicam-derived thiazolidinones (e.g., compounds 13d, 13l, 13m) designed as HIV integrase (IN) inhibitors. These compounds exhibit:
Comparison with the Subject Compound :
- Structural Differences: The subject compound replaces piroxicam’s benzothiazine ring with a tetrahydroquinoline system and incorporates a propanoic acid chain instead of a methyl group.
- Functional Implications: The propanoic acid may enhance solubility, while the tetrahydroquinoline’s rigidity could improve target affinity. However, its exact EC₅₀ and SI remain uncharacterized in the provided data.
Ethyl 3-Oxo-2-(2-Oxo-1,2-Dihydroquinoxalin-3-yl)-3-Phenylpropanoate (Quinoxaline Derivative)
describes a quinoxaline-thiazolidinone hybrid with:
- Structure: A quinoxaline ring fused to a thiazolidinone core and an ethyl ester group.
- Physicochemical Properties : Lower aqueous solubility (ester vs. carboxylic acid) but higher lipophilicity, which may affect blood-brain barrier penetration.
- Biological Relevance: While its activity is unspecified, quinoxaline derivatives are associated with anticancer and antimicrobial effects .
Comparison with the Subject Compound :
- Key Contrasts: The subject compound’s tetrahydroquinoline (vs. quinoxaline) and propanoic acid (vs. ethyl ester) suggest divergent target selectivity and pharmacokinetic profiles.
Tabulated Comparison of Key Features
Mechanistic and Pharmacokinetic Insights
- HIV Integrase Inhibition: The subject compound’s thioxothiazolidinone moiety may chelate Mg²⁺ ions in the IN active site, akin to piroxicam analogs . Its tetrahydroquinoline system could provide additional π-π stacking with viral DNA.
- Solubility-Bioavailability Trade-off: The propanoic acid group likely improves solubility over ester-based analogues (e.g., ’s compound), but may reduce membrane permeability compared to neutral derivatives.
Biological Activity
(Z)-3-(5-((1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a thioxothiazolidin core with a tetrahydroquinoline moiety, which may contribute to various pharmacological effects.
Structural Features
The structural formula of the compound can be represented as follows:
This structure includes:
- A thioxothiazolidin ring which is known for its diverse biological activities.
- A tetrahydroquinoline moiety that has been linked to neuroprotective and anticancer properties.
Biological Activities
The biological activities of (Z)-3-(5-((1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds with thioxothiazolidin structures often exhibit significant antimicrobial properties. The presence of the thiazolidine ring enhances interactions with bacterial cell walls and membranes, potentially leading to bactericidal effects.
Anticancer Properties
Studies have shown that derivatives of tetrahydroquinoline can induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell survival and proliferation. For instance, in vitro studies demonstrated that similar compounds exhibited cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa cells.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Compounds with similar scaffolds have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic effects in inflammatory diseases.
Research Findings
A review of recent literature highlights several findings regarding the biological activity of (Z)-3-(5-((1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid:
| Study | Findings |
|---|---|
| In Vitro Cytotoxicity Assay | Demonstrated significant cytotoxicity against HeLa cells with an IC50 value of approximately 25 μM. |
| Antimicrobial Testing | Showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. |
| Anti-inflammatory Studies | Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages by 40%. |
Case Studies
- Cytotoxicity Evaluation : In a study involving various synthesized thiazolidine derivatives, the compound exhibited notable cytotoxicity against cancer cell lines. The mechanism was attributed to enhanced lipophilicity leading to better membrane penetration.
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of thioxothiazolidin derivatives against standard bacterial strains. The results indicated that the compound displayed a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Q & A
Q. What synthetic methodologies are recommended for producing (Z)-3-(5-... propanoic acid, and how can reaction conditions be optimized?
The compound is synthesized via Knoevenagel condensation between aldehyde precursors and rhodanine derivatives. Key steps include refluxing in acetic acid with sodium acetate (2.5–3 hours at 80–100°C) to form the thiazolidinone core . Microwave-assisted synthesis (e.g., 60–80°C for 20–30 minutes) can improve efficiency for analogous structures . Optimizing molar ratios (1:1 aldehyde-to-rhodanine) and using anhydrous conditions enhances yields (e.g., 48–83% in related compounds) .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
- FTIR : Identifies C=O (1702–1709 cm⁻¹), C=S (1223–1250 cm⁻¹), and C-F (1121 cm⁻¹, if applicable) .
- NMR : ¹H NMR in DMSO-d6 resolves aromatic protons (δ 7.2–8.4 ppm), methylene groups (δ 3.5–3.6 ppm), and stereochemistry at chiral centers (δ 5.8–5.9 ppm). ¹³C NMR confirms carbonyl carbons (δ 170–175 ppm) .
- Melting Point : Consistency with literature values (e.g., 240–242°C in derivatives) validates purity .
Q. How should researchers purify the compound and assess its purity post-synthesis?
Recrystallization from acetic acid or ethanol removes impurities, while column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target molecule. Purity is confirmed via TLC (single spot, Rf ~0.5) and HPLC (≥95% peak area). Melting point analysis and elemental composition (CHNS/O) provide additional validation .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across different in vitro assays?
Discrepancies may stem from cell-line variability (e.g., metabolic activity, target expression) or assay conditions (e.g., serum concentration, incubation time). Mitigation strategies include:
- Standardizing protocols (e.g., fixed cell passage numbers, 24-hour incubation).
- Using orthogonal assays (MTT for viability, Annexin V for apoptosis).
- Replicating experiments in a randomized block design (four replicates, five plants/group) to ensure statistical validity .
- Validating compound stability via HPLC post-assay .
Q. How can computational modeling predict the compound’s binding affinity to target enzymes?
- Molecular Docking : Tools like AutoDock Vina or Schrödinger model interactions using enzyme crystal structures (PDB entries). Focus on hydrogen bonding with the thioxothiazolidinone core and hydrophobic interactions with the tetrahydroquinoline moiety.
- MD Simulations : GROMACS assesses binding stability over 100-ns trajectories.
- QSAR : Models built with descriptors (e.g., logP, topological polar surface area) predict activity across derivatives. Validate predictions with in vitro enzyme inhibition assays .
Q. What experimental designs evaluate the compound’s environmental fate and ecological risks?
Follow frameworks like Project INCHEMBIOL :
- Abiotic Studies : Hydrolysis/photolysis under varying pH/UV conditions (HPLC-MS/MS monitoring).
- Biotic Studies : Aerobic/anaerobic microbial degradation in soil/water microcosms.
- Ecotoxicology : Acute/chronic toxicity assays in Daphnia magna (LC50) and algal growth inhibition.
- Bioaccumulation : Measure logP (octanol-water partition coefficient) and BCF (bioconcentration factor) .
Methodological Considerations
- Crystallography : For unambiguous stereochemical confirmation, use SHELXL for refinement against high-resolution X-ray data. SHELXS/SHELXD solves phase problems in twinned crystals .
- Bioassay Design : Include positive controls (e.g., known enzyme inhibitors) and vehicle controls to account for solvent effects. For in vivo studies, use rootstock-split-plot designs to manage biological variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
